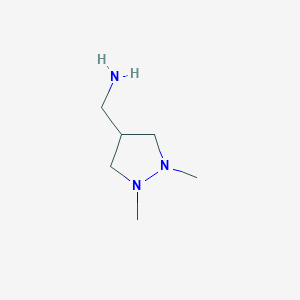

(1,2-Dimethylpyrazolidin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,2-dimethylpyrazolidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-8-4-6(3-7)5-9(8)2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDWRCZHEYCQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CN1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1,2-Dimethylpyrazolidin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dimethylpyrazolidin-4-yl)methanamine is a saturated heterocyclic compound featuring a pyrazolidine core, N,N-dimethylation, and a 4-methanamine substituent. While this specific molecule is not extensively documented in current scientific literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive, predictive overview of its fundamental properties, leveraging established principles of organic chemistry and data from analogous structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its predicted physicochemical characteristics, potential synthetic pathways, spectroscopic signatures, and prospective pharmacological relevance. By extrapolating from known data, this document aims to facilitate future research and application of this novel chemical entity.

Introduction to the Pyrazolidine Scaffold

The pyrazolidine ring is a five-membered saturated heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is a key structural component in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The saturated nature of the ring allows for a range of conformational possibilities, which can be critical for molecular recognition and biological function. Unsubstituted pyrazolidine is a hygroscopic liquid that is stable in air.[4] The presence of two nitrogen atoms imparts basic properties to the ring system.

Molecular Structure and Conformational Analysis

The structure of this compound comprises a central pyrazolidine ring with methyl groups attached to both nitrogen atoms (N1 and N2) and a methanamine group at the C4 position.

Systematic Name: this compound

The pyrazolidine ring is not planar and is expected to adopt an envelope or twist conformation to minimize steric strain. The substituents on the nitrogen and carbon atoms will influence the preferred conformation. The two methyl groups on the nitrogen atoms will likely exist in a pseudo-equatorial or pseudo-axial orientation, and the methanamine group at C4 will also have a preferred spatial arrangement. Understanding the conformational landscape is crucial for predicting its interaction with biological targets.

Figure 1: 2D representation of this compound.

Predicted Physicochemical Properties

The basicity and lipophilicity of a molecule are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and Predicted pKa

The basicity of this compound will be primarily determined by the lone pairs of electrons on the three nitrogen atoms: the two tertiary amines within the pyrazolidine ring and the primary amine of the methanamine substituent.

-

Primary Amine (methanamine): Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] The presence of the pyrazolidine ring is not expected to introduce significant electronic withdrawing effects, so the basicity of this primary amine should be comparable to other simple alkylamines.

-

Tertiary Amines (pyrazolidine ring): The two nitrogen atoms of the pyrazolidine ring are tertiary amines. Alkyl groups are electron-donating, which generally increases the basicity of amines compared to ammonia.[6][7] However, steric hindrance around the nitrogen can affect its ability to be protonated.[8] The pKa of N,N-dimethylcyclohexylamine is reported to be 10.72, which can serve as a reasonable reference for a cyclic tertiary amine.[9] The basicity of pyrazolidine itself is predicted to have a pKa of 9.70 ± 0.20 for its conjugate acid.[1] The N,N-dimethylation is expected to increase the basicity compared to the parent pyrazolidine.

Given these factors, it is predicted that the primary amine of the methanamine group will be the most basic site due to lesser steric hindrance compared to the ring nitrogens. The pKa of the conjugate acid of this compound is predicted to be in the range of 10.0 - 11.0 .

Figure 2: Factors influencing the predicted basicity of this compound.

Lipophilicity and Predicted logP

The partition coefficient (logP) is a measure of a compound's lipophilicity. A logP value between 1 and 3 is often considered optimal for oral drug absorption.[10]

-

The parent pyrazolidine has a predicted LogP of -0.3, indicating it is hydrophilic.[11]

-

The addition of two methyl groups will increase the lipophilicity.

-

The primary amine group will contribute to the hydrophilicity of the molecule.

Considering these contributions, the predicted logP for this compound is likely to be in the range of 0.5 - 1.5 . This suggests the molecule will have a degree of water solubility while also possessing some lipophilic character, which could be favorable for drug development.

| Property | Predicted Value | Rationale |

| pKa (conjugate acid) | 10.0 - 11.0 | Based on the basicity of primary alkylamines and cyclic tertiary amines.[5][9] |

| logP | 0.5 - 1.5 | Extrapolated from the LogP of pyrazolidine and the contribution of methyl and aminomethyl groups.[11] |

| Solubility | Likely soluble in water and polar organic solvents. | The presence of three amine functionalities suggests good water solubility. |

Potential Synthetic Pathways

As there is no reported synthesis for this compound, a plausible synthetic route can be proposed based on established methods for constructing the pyrazolidine ring and introducing the required substituents. A common method for pyrazolidine synthesis involves the cyclization of a 1,3-dihalopropane with a hydrazine derivative.[4]

Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway involves the disconnection of the pyrazolidine ring, leading back to a suitably functionalized 1,3-dihalopropane and 1,2-dimethylhydrazine.

Figure 3: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of a Protected 4-(aminomethyl)-1,3-dihalopropane

This intermediate can be synthesized from a commercially available starting material such as diethyl malonate.

-

Alkylation of Diethyl Malonate: React diethyl malonate with a suitable aminomethylating agent where the amine is protected (e.g., as a phthalimide or a carbamate).

-

Reduction of the Ester Groups: Reduce the two ester groups to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Conversion of Alcohols to Halides: Convert the diol to a dihalide (e.g., dibromide or dichloride) using a reagent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Step 2: Cyclization to form the Pyrazolidine Ring

-

Reaction with 1,2-Dimethylhydrazine: React the protected 4-(aminomethyl)-1,3-dihalopropane with 1,2-dimethylhydrazine in the presence of a base to facilitate the cyclization reaction. This will form the protected 1,2-dimethylpyrazolidine derivative.

Step 3: Deprotection of the Amine

-

Removal of the Protecting Group: Remove the protecting group from the primary amine. The choice of deprotection method will depend on the protecting group used (e.g., hydrazine for a phthalimide group or acid/base for a carbamate).

-

Purification: Purify the final product, this compound, using techniques such as distillation or column chromatography.

Figure 5: Potential areas of pharmacological interest for this compound.

Proposed Analytical Methodologies

For the detection and quantification of this compound, standard analytical techniques for small organic molecules would be applicable.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted volatility, GC-MS would be a suitable method for both qualitative and quantitative analysis. Derivatization of the primary amine may be necessary to improve its chromatographic properties.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV-Vis if a chromophore is introduced, or more universally, mass spectrometry) would be an effective method for its analysis in various matrices.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition.

Conclusion

This compound represents a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. Although direct experimental data is lacking, this in-depth technical guide provides a robust, predictive framework for its basic properties based on the well-understood chemistry of its constituent functional groups and the pyrazolidine scaffold. The predicted physicochemical properties suggest a molecule with favorable drug-like characteristics. The proposed synthetic routes offer a practical starting point for its chemical synthesis. This guide is intended to serve as a catalyst for further investigation into this and related compounds, providing a solid foundation for future research endeavors.

References

-

ACS Figshare. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. [Link]

-

Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. [Link]

-

Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

-

Grokipedia. Pyrazolidine. [Link]

-

Organic Chemistry Portal. Pyrazolidine synthesis. [Link]

-

Quora. Why is alkamine more basic than ammonia? [Link]

-

Shaalaa.com. Answer in one sentence. Write the order of the basicity of aliphatic alkylamine in the gaseous phase. [Link]

-

PubChem. Pyrazolidine. [Link]

-

Wikipedia. Pyrazolidine. [Link]

-

OpenStax adaptation. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

Reddit. What is an amine? How do the pKas of Nitrogen bound protons differ? [Link]

-

Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

-

PubMed. Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [Link]

-

Wikipedia. Pyrazolidine. [Link]

-

Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 3. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0327697) [np-mrd.org]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Semantic Scholar [semanticscholar.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

A-Z Guide to Structure Elucidation of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Abstract: This technical guide provides a comprehensive, in-depth methodology for the unambiguous structural elucidation of (1,2-Dimethylpyrazolidin-4-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the scientific rationale behind the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is detailed with field-proven insights, ensuring a self-validating workflow from initial hypothesis to final structural confirmation.

Introduction and Strategic Overview

In the realm of medicinal chemistry and novel compound synthesis, the precise and unequivocal determination of a molecule's chemical structure is the bedrock upon which all further research is built. This compound, a substituted pyrazolidine, represents a class of saturated heterocyclic compounds of significant interest.[1] The pyrazolidine core is a key scaffold in various pharmacologically active agents.[1][2] An error in structural assignment can invalidate extensive biological, toxicological, and developmental data, leading to significant loss of time and resources.

This guide presents an integrated analytical strategy to confirm the hypothesized structure of this compound (Figure 1). Our approach is hierarchical, beginning with the confirmation of molecular mass and elemental formula, proceeding to the identification of key functional groups, and culminating in the definitive mapping of the atomic framework through one- and two-dimensional NMR spectroscopy.

Hypothesized Structure:

Figure 1. Hypothesized structure of this compound.

The elucidation process follows a logical workflow, ensuring that the data from each technique corroborates and builds upon the last.

Part I: Molecular Mass and Formula Determination via Mass Spectrometry (MS)

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry directly answers this. For a molecule containing an odd number of nitrogen atoms, the "Nitrogen Rule" predicts an odd-numbered molecular weight, providing an immediate check for our hypothesis.[3][4] We employ Electrospray Ionization (ESI) as it is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear indication of the molecular mass.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation.

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Mode: Positive ion ESI.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Expected Data & Interpretation

The molecular formula for this compound is C₆H₁₅N₃. The monoisotopic mass is calculated to be 129.1266 g/mol .

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₁₅N₃ | Based on hypothesized structure. |

| Calculated Mass | 129.1266 | Sum of exact masses of constituent atoms. |

| Observed Ion [M+H]⁺ | m/z 130.1339 | Calculated mass + mass of a proton. |

| Nitrogen Rule | Odd Molecular Ion | The molecule contains three (an odd number) nitrogen atoms.[5] |

A high-resolution mass spectrum confirming the [M+H]⁺ ion at m/z 130.1339 within a 5 ppm mass accuracy window provides strong evidence for the proposed elemental composition. The base peak in the fragmentation pattern of many cyclic amines results from the cleavage of the β-bond.[5] Alpha-cleavage is also a predominant fragmentation mode for aliphatic amines.[4][6]

Part II: Functional Group Identification via FTIR Spectroscopy

Expertise & Causality: Before delving into the complex task of atomic connectivity, we must confirm the presence of key functional groups. FTIR is a rapid and definitive method for identifying the primary amine (-NH₂) and saturated aliphatic C-H bonds. The primary amine is particularly important, as it should exhibit a characteristic pair of N-H stretching bands.[7][8] The absence of C=O, C=N, or C=C stretches would confirm the saturated nature of the heterocyclic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the neat liquid or solid compound directly onto the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Background: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| Primary Amine (-NH₂) ** | Asymmetric & Symmetric Stretch | 3380 - 3280 (two bands)[9] | Sharp to medium intensity.[3] |

| Primary Amine (-NH₂) ** | Scissoring (Bend) | 1640 - 1560 | Broad, medium intensity.[9] |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong, sharp peaks. |

| Aliphatic C-N | Stretch | 1250 - 1000 | Medium to weak intensity.[9] |

The observation of the dual N-H stretching peaks is a critical diagnostic marker for the primary amine.[10] The absence of signals above 3000 cm⁻¹ (other than N-H) confirms the lack of aromatic or vinylic C-H bonds.

Part III: Definitive Structural Mapping via NMR Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. We will use a suite of experiments—¹H, ¹³C, COSY, HSQC, and HMBC—to piece together the molecular puzzle.[11][12]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). D₂O is useful for confirming N-H protons, as they will exchange with deuterium and their signal will disappear.[3]

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with standard parameters. Typical spectral width is 0-12 ppm.[13]

-

¹³C NMR: Acquire with proton decoupling. Typical spectral width is 0-150 ppm for aliphatic compounds.[13]

-

2D NMR: Acquire standard COSY, HSQC, and HMBC experiments using default instrument parameters, optimizing as needed.

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum maps the unique proton environments. Based on the hypothesized structure, we predict six distinct signals.

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | -CH₂-NH₂ | ~1.5-2.5 | Broad singlet | 2H | Primary amine protons, often broad and exchangeable. |

| b | -CH₂ -NH₂ | ~2.7-2.9 | Doublet | 2H | Adjacent to an electron-withdrawing amine and a methine. |

| c | -N-CH₃ | ~2.3-2.6 | Singlet | 6H | Two equivalent methyl groups on nitrogen atoms. |

| d | Ring CH (C4) | ~2.0-2.4 | Multiplet | 1H | Methine proton coupled to four other ring protons. |

| e, f | Ring CH₂ (C3, C5) | ~2.5-3.0 (axial/eq) | Multiplets | 4H | Diastereotopic protons on the pyrazolidine ring. |

¹³C NMR: Carbon Skeleton Visualization

The ¹³C NMR spectrum reveals the number of unique carbon environments. We expect four distinct signals. Carbons adjacent to nitrogen atoms are deshielded and appear further downfield.[3]

| Label | Assignment | Predicted Shift (δ, ppm) | Rationale |

| 1 | Ring C H₂ (C3, C5) | ~50-60 | Saturated carbons directly bonded to nitrogen. |

| 2 | -C H₂-NH₂ | ~40-50 | Aliphatic carbon attached to the primary amine. |

| 3 | -N-C H₃ | ~40-45 | N-methyl carbons. |

| 4 | Ring C H (C4) | ~30-40 | Saturated methine carbon. |

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the C4-H proton (d ) and the protons on the adjacent ring carbons C3 and C5 (e, f ), and also between d and the aminomethyl protons (b ).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H signals. For example, the proton signal at ~2.8 ppm (b ) will show a cross-peak to the carbon signal at ~45 ppm (2 ).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. The following key correlations would definitively confirm the structure:

-

A correlation from the N-methyl protons (c ) to the ring carbons C3 and C5 (1 ).

-

A correlation from the aminomethyl protons (b ) to the ring methine carbon C4 (4 ). This is the crucial link confirming the substituent position.

-

Correlations from the C4-H proton (d ) to the ring carbons C3 and C5 (1 ) and the aminomethyl carbon (2 ).

-

Conclusion: Synthesizing the Data

The structural elucidation of this compound is confirmed by the convergence of all analytical data. High-resolution mass spectrometry establishes the correct elemental formula, C₆H₁₅N₃. FTIR spectroscopy confirms the presence of a primary amine and a saturated aliphatic framework. Finally, a complete suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with key HMBC correlations definitively placing the aminomethyl group at the C4 position and the two methyl groups on the nitrogen atoms. This rigorous, multi-technique approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for subsequent research and development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.

- Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.

- Chemistry LibreTexts. (n.d.). Amine infrared spectra.

- Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Illinois State University. (2015). Infrared Spectroscopy.

- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- ResearchGate. (n.d.). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives.

- Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816.

- INIS-IAEA. (n.d.). Synthesis, structure, and properties of pyrazolo[4,3-b]quinuclidine derivatives.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.

- Organic Letters. (2026, January 6). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Organic Letters.

- YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines.

- BenchChem. (n.d.). An In-depth Technical Guide to Pyrazolidine: Nomenclature, Properties, Synthesis, and Biological Significance.

- Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.

-

ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[7][9]pyran Derivative by NMR Spectroscopy. Retrieved from ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (1,2-Dimethylpyrazolidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of (1,2-Dimethylpyrazolidin-4-yl)methanamine, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles, calculated physicochemical properties, and data from analogous compounds. We present a detailed, plausible synthetic route, discuss its potential applications based on structurally related molecules, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Context

Saturated heterocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional structures, which can lead to improved target selectivity and better physicochemical properties compared to their flat, aromatic counterparts. Pyrazolidines, which are saturated five-membered rings containing two adjacent nitrogen atoms, represent a class of compounds that are relatively underexplored but hold considerable potential as building blocks for novel therapeutics.

This compound is a specific derivative of the pyrazolidine core, featuring methylation on both nitrogen atoms and an aminomethyl substituent at the 4-position. This substitution pattern provides a combination of a rigid heterocyclic core with a flexible and reactive primary amine, making it an attractive candidate for further chemical modification and incorporation into larger drug molecules. The presence of the primary amine allows for the formation of amides, sulfonamides, and other functional groups, enabling the exploration of a wide range of chemical space in structure-activity relationship (SAR) studies.

The close analog, (1,2-Diethylpyrazolidin-4-yl)methanamine, has been identified as a useful intermediate in the synthesis of potential anti-inflammatory and analgesic agents[1]. This suggests that this compound is also likely to be a valuable precursor for compounds with similar biological activities. This guide aims to provide a foundational understanding of this molecule to facilitate its synthesis and application in research and development.

Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C6H15N3 | Calculation from structure |

| Molecular Weight | 129.21 g/mol | Calculation from formula |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not assigned |

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commencing with the formation of the pyrazolidine ring, followed by the introduction and subsequent reduction of a nitrile group. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of substituted pyrazolidines and the chemical transformations of functional groups.

Overall Synthetic Workflow

Sources

(1,2-Dimethylpyrazolidin-4-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Introduction

This compound is a saturated heterocyclic compound containing a pyrazolidine core functionalized with an aminomethyl group. This structure represents a valuable scaffold in medicinal chemistry and drug discovery, offering a three-dimensional framework with multiple points for diversification. The presence of the chiral center at the C4 position and the conformational constraints of the ring system make it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed route is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the primary amine can be installed via reductive amination of a corresponding aldehyde. The saturated pyrazolidine ring can be obtained through the reduction of an aromatic pyrazolium precursor. This pyrazolium salt, in turn, can be synthesized by the N,N'-dimethylation of a suitable pyrazole-4-carbaldehyde. The pyrazole-4-carbaldehyde can be prepared from a simpler pyrazole derivative through a formylation reaction.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Pathway

The forward synthesis is designed in two main parts: the construction of the key intermediate, 1,2-dimethylpyrazolidine-4-carbaldehyde, followed by its conversion to the final product.

Part 1: Synthesis of 1,2-Dimethylpyrazolidine-4-carbaldehyde

This part focuses on the construction of the saturated, N,N'-dimethylated pyrazolidine ring bearing a carbaldehyde group at the 4-position.

Step 1.1: Synthesis of Pyrazole-4-carbaldehyde

The initial step involves the formylation of a pyrazole ring at the C4 position. A well-established method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.

Caption: Vilsmeier-Haack formylation of pyrazole.

The choice of starting with an unsubstituted pyrazole is for simplicity. In practice, substituted pyrazoles can also be used, which may influence the regioselectivity of the formylation.

Step 1.2: N,N'-Dimethylation of Pyrazole-4-carbaldehyde

The next step is the exhaustive methylation of the two nitrogen atoms of the pyrazole ring. This is achieved by treating the pyrazole-4-carbaldehyde with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in an appropriate solvent. This reaction proceeds via sequential N-methylation to yield the 1,2-dimethylpyrazolium-4-carbaldehyde salt.

Caption: Formation of the 1,2-dimethylpyrazolium salt.

The resulting pyrazolium salt is a stable, crystalline solid that can be isolated and purified before proceeding to the next step.

Step 1.3: Reduction of the Pyrazolium Ring

The aromatic pyrazolium ring is then reduced to the saturated pyrazolidine ring. This can be accomplished using a hydride reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like ethanol or methanol. The reduction of the pyrazolium moiety is generally a facile process.

Caption: Reduction of the pyrazolium salt to a pyrazolidine.

It is important to control the reaction conditions, as the aldehyde functionality is also susceptible to reduction by NaBH₄. However, the iminium-like character of the pyrazolium ring makes it more electrophilic and thus, it can be selectively reduced under carefully controlled temperature and stoichiometry.

Part 2: Synthesis of this compound

The final step in the sequence is the conversion of the aldehyde functional group of the key intermediate into the desired primary amine.

Step 2.1: Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[2] In this case, 1,2-dimethylpyrazolidine-4-carbaldehyde is treated with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to form an intermediate imine. This imine is then reduced in situ to the primary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Caption: Reductive amination to the target compound.

This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable imine intermediate. The choice of reducing agent is critical; NaBH₃CN and NaBH(OAc)₃ are particularly effective because they are selective for the reduction of the iminium ion over the starting aldehyde.

Experimental Protocols

The following are generalized experimental procedures for each key step, based on analogous reactions found in the literature. Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis of Pyrazole-4-carbaldehyde

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF (3.0 eq), cooled to 0 °C, add phosphoryl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 1,2-Dimethylpyrazolium-4-carbaldehyde Salt

-

Dissolve pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add dimethyl sulfate (2.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

-

Monitor the formation of the precipitate.

-

If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

Protocol 3: Synthesis of 1,2-Dimethylpyrazolidine-4-carbaldehyde

-

Dissolve the 1,2-dimethylpyrazolium-4-carbaldehyde salt (1.0 eq) in ethanol or methanol and cool the solution to 0 °C.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 5 °C.

-

After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water or dilute acetic acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 4: Synthesis of this compound

-

To a solution of 1,2-dimethylpyrazolidine-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Acidify the reaction mixture to pH ~2 with concentrated HCl to decompose any remaining NaBH₃CN.

-

Stir for 1 hour, then basify the mixture to pH >10 with aqueous NaOH.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by distillation or column chromatography.

Data Summary

| Step | Reaction | Key Reagents | Expected Yield |

| 1.1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Good to Excellent |

| 1.2 | N,N'-Dimethylation | (CH₃)₂SO₄ | High |

| 1.3 | Pyrazolium Reduction | NaBH₄ | Moderate to Good |

| 2.1 | Reductive Amination | NH₄OAc, NaBH₃CN | Good |

References

- Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (Year). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.

- Holčapek, M., et al. (Year). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Molecules.

- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.

- Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963.

- TSI Journals. (2008). Synthesis of diethyl-1,4-dihydro-2,6-dimethyl-4-[(5chloro) pyrazole)]-3, 5-pyredinedicarboxylates: as calcium antagonist. Organic CHEMISTRY An Indian Journal, 4(1), 44-47.

- MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.

- Kumar, A., et al. (Year). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Journal of Heterocyclic Chemistry.

- Burcă, I., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(3), M1241.

-

National Center for Biotechnology Information. (n.d.). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Eco-friendly synthesis of 1,2-dihydro-2,3-dimethyl-1-phenyl-4H-pyrazolo[4,3 -e][3][4][5]triazin-5(6H)-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][3][4][5]triazin-6-one Derivatives. Retrieved from [Link]

Sources

The Discovery of (1,2-Dimethylpyrazolidin-4-yl)methanamine: A Prospective Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide outlines a prospective pathway for the synthesis, characterization, and potential applications of the novel chemical entity, (1,2-Dimethylpyrazolidin-4-yl)methanamine. While direct literature on this specific molecule is not currently prevalent, this document leverages established principles of heterocyclic chemistry and medicinal chemistry to provide a comprehensive roadmap for researchers and drug development professionals. By examining the synthesis of analogous pyrazole and pyrazolidine structures, we propose a robust synthetic strategy and explore the potential of the target compound as a scaffold in modern drug discovery, particularly in the realms of kinase inhibition and oncology.

Introduction: The Pyrazolidine Scaffold in Medicinal Chemistry

The pyrazolidine ring system, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the design of novel therapeutic agents. While pyrazole derivatives have been extensively explored, leading to numerous approved drugs, the saturated pyrazolidine core remains a relatively underexplored chemical space with significant potential for innovation.

This guide focuses on the prospective discovery of this compound, a molecule that combines the pyrazolidine core with a reactive methanamine side chain. This combination is anticipated to provide a valuable building block for the synthesis of compound libraries targeting a range of biological targets. The presence of the dimethylated pyrazolidine ring is expected to confer specific stereochemical and electronic properties, influencing its binding affinity and metabolic stability.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed pathway is designed to be robust and amenable to scale-up, incorporating self-validating protocols at each stage.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a 1,2-dimethylpyrazolidin-4-one intermediate. This ketone can be synthesized from the cyclization of a suitably protected hydrazine derivative with a three-carbon electrophile. The methanamine group can then be introduced via reductive amination.

The Pharmacological Potential of Dimethylpyrazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazolidine Scaffold in Medicinal Chemistry

The pyrazolidine nucleus, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a multitude of derivatives with a broad spectrum of biological activities. Among these, dimethylpyrazolidine derivatives, particularly those based on the pyrazolidine-3,5-dione and 3,5-dimethylpyrazole cores, have emerged as a focal point for research into novel therapeutic agents. These compounds have demonstrated significant potential across several key areas of pharmacology, including anti-inflammatory, anticancer, and antimicrobial applications.

This technical guide provides an in-depth exploration of the biological activities associated with dimethylpyrazolidine derivatives. As Senior Application Scientist, my objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in experimental logic and causality. We will delve into the synthetic strategies, mechanisms of action, and the critical experimental protocols used to validate the therapeutic potential of these promising compounds.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on the anti-inflammatory properties of pyrazolidine derivatives, a legacy stemming from early non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone. Modern derivatives, including dimethyl-substituted analogues, continue this exploration with a focus on improved potency and safety profiles.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism by which many pyrazolidine derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3]

The therapeutic rationale is to selectively inhibit COX-2, thereby reducing the production of inflammatory prostaglandins without affecting the protective functions of COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with older, non-selective NSAIDs.[3][4] The structure of pyrazolidine derivatives allows for specific interactions within the active site of the COX-2 enzyme, often involving key amino acid residues like His90, which helps confer selectivity.[5]

Workflow for In Vivo Anti-inflammatory Screening

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Data Summary: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[6] The data below summarizes the efficacy of representative pyrazole derivatives from various studies, demonstrating their ability to reduce inflammation over time.

| Compound ID | Dose (mg/kg) | Time (hours) | % Edema Inhibition | Reference |

| K-3 (Pyrazole Derivative) | 100 | 4 | 52.0% | [7] |

| RS-10 (Pyrazolidine-3,5-dione) | 100 | Not Specified | 40.28% | [8][9] |

| Compound 4c (N-acyl hydrazone) | 100 µmol/kg | 4 | 52.8% | [10] |

| Indomethacin (Standard) | 10 | Not Specified | 62.50% | [8][9] |

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol provides a self-validating system for assessing acute anti-inflammatory activity. The inclusion of both negative (vehicle) and positive (standard drug) controls is essential for interpreting the results.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Group I (Negative Control): Vehicle only (e.g., 0.5% Sodium CMC solution).

-

Group II (Positive Control): Standard drug, e.g., Indomethacin (10 mg/kg, p.o.).

-

Group III-V (Test Groups): Dimethylpyrazolidine derivative at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Compound Administration: Test compounds and the standard drug are administered orally (p.o.) via gavage. The control group receives only the vehicle.

-

Induction of Inflammation: One hour after drug administration, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution into the right hind paw of each rat.[11]

-

Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection (0 hour) and then at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[11]

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

-

Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.

II. Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, with pyrazole derivatives showing considerable promise.[12] Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, often through mechanisms involving cell cycle arrest and the induction of apoptosis.[13]

Mechanism of Action: Multi-Targeting Approaches

The anticancer effects of dimethylpyrazolidine derivatives are not attributed to a single mechanism but rather a multi-targeted approach. Evidence suggests these compounds can:

-

Inhibit Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these derivatives can halt the cell cycle, preventing cancer cells from progressing through the phases of division.[14]

-

Induce Apoptosis: Some derivatives trigger programmed cell death by modulating the expression of key apoptotic proteins.[13]

-

Inhibit Key Signaling Pathways: Pyrazole derivatives have been shown to inhibit signaling pathways, such as the JAK/STAT3 pathway, which are often dysregulated in cancer and contribute to cell proliferation and survival.[4]

General Workflow for In Vitro Cytotoxicity Screening

Caption: Standard workflow for the MTT cell viability assay.

Data Summary: In Vitro Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC₅₀ values.[15]

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo-pyridine (10ab) | MCF-7 (Breast) | 23.83 | [16] |

| Pyrazolo-pyridine (10ah) | MCF-7 (Breast) | 23.30 | [16] |

| Pyrazole Derivative (24) | A549 (Lung) | 8.21 | [14] |

| Pyrazole Derivative (24) | HCT116 (Colon) | 19.56 | [14] |

| Pyrazole Derivative (3d) | MCF-7 (Breast) | 6.68 | [13] |

| Pyrazole Derivative (5d) | MCF-7 (Breast) | 8.75 | [13] |

| Doxorubicin (Standard) | MCF-7 (Breast) | 3.34 | [13] |

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions (e.g., incubation time).

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a standardized procedure for determining the cytotoxic effects of dimethylpyrazolidine derivatives on adherent cancer cell lines.

-

Cell Culture and Seeding:

-

Maintain the desired cancer cell line (e.g., MCF-7) in a complete culture medium (e.g., DMEM with 10% FBS).

-

Harvest cells in their logarithmic growth phase and adjust the cell suspension concentration to 5-10×10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[18]

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on a shaker to ensure complete dissolution.[17]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[18]

-

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant pathogens necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have been identified as possessing significant antibacterial and antifungal properties, making them valuable lead structures in this therapeutic area.[12]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of pyrazole derivatives is often linked to their ability to interfere with vital microbial enzymes and cellular structures. While mechanisms can vary, potential targets include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), and folic acid metabolism.[19] The lipophilicity and structural characteristics of the derivatives influence their ability to penetrate microbial cell membranes and interact with these intracellular targets.

General Mechanism of Antimicrobial Action

Caption: Potential molecular targets for pyrazolidine-based antimicrobial agents.

Data Summary: In Vitro Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for quantifying the potency of new antimicrobial compounds.[20]

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Antibacterial | |||

| Compound 21a | Staphylococcus aureus | 62.5 | [12] |

| Compound 21a | Escherichia coli | 125 | [12] |

| Compound 5c | Escherichia coli | 6.25 | [20] |

| Compound 5c | Staphylococcus aureus | 12.5 | [20] |

| PrPzO | Bacillus subtilis | 625 | [1] |

| PhPzO | Bacillus subtilis | 625 | [1] |

| Antifungal | |||

| Compound 21a | Candida albicans | 7.8 | [12] |

| Compound 21a | Aspergillus niger | 2.9 | [12] |

| Compound 12b | Aspergillus niger | Promising Activity | [21] |

Note: MIC values can vary based on the specific strain and the testing methodology (e.g., broth microdilution vs. agar dilution).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against bacterial strains.

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution Series:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a clinically relevant range.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

-

IV. Synthesis Strategies

The synthesis of dimethylpyrazolidine derivatives is typically achieved through well-established condensation reactions. A common and effective route for producing pyrazolidine-3,5-diones involves the cyclization of a substituted hydrazide with diethyl malonate.

A general synthetic scheme involves:

-

Esterification: A substituted benzoic acid is converted to its corresponding methyl or ethyl ester.

-

Hydrazide Formation: The ester is then reacted with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazide.

-

Cyclization: Finally, the hydrazide undergoes a condensation reaction with diethyl malonate, often under reflux, to yield the target 1-substituted-pyrazolidine-3,5-dione ring system.[8][9]

This multi-step synthesis allows for significant diversification, enabling the introduction of various substituents on the phenyl rings to explore structure-activity relationships (SAR) and optimize biological activity.[8][9]

Conclusion and Future Directions

Dimethylpyrazolidine derivatives represent a versatile and highly promising class of compounds with demonstrated efficacy in key therapeutic areas. Their anti-inflammatory potential, rooted in selective COX-2 inhibition, offers a pathway to developing safer NSAIDs. Their cytotoxic effects against a range of cancer cell lines highlight their potential in oncology, while their activity against bacterial and fungal pathogens addresses the urgent need for new antimicrobial agents.

The causality behind their activity is linked to their specific three-dimensional structures which allow for precise interactions with biological targets like enzyme active sites. The experimental protocols detailed herein provide the robust, self-validating systems necessary for researchers to screen new analogues and confirm their activity.

Future research should focus on optimizing the dimethylpyrazolidine scaffold to enhance potency and selectivity. In-depth mechanistic studies, supported by computational modeling and molecular docking, will be crucial in identifying next-generation candidates. The exploration of hybrid molecules, where the dimethylpyrazolidine core is combined with other pharmacophores, may also lead to compounds with novel or dual modes of action, further expanding the therapeutic utility of this remarkable chemical scaffold.

References

-

Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. (2021). Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity. [Link]

-

Al-Ostath, A., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]

-

Yesilada, E., et al. (1995). The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. Archives of Pharmacal Research. [Link]

-

Abdelgawad, M. A., et al. (2022). IC50 (micro molar) of compounds 7 to 10 MTT assay (72 h continuous exposure) a. ResearchGate. [Link]

-

Patel, K. D., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

-

Ahar, L. R., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology. [Link]

-

Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2025). ResearchGate. [Link]

-

Abdel-Aziz, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

-

Anti-inflammatory activity in carrageenan-induced paw edema in rats.... (n.d.). ResearchGate. [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

-

Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. (2025). ResearchGate. [Link]

-

Yesilada, E., et al. (1995). The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Semantic Scholar. [Link]

-

Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry. [Link]

-

Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry. [Link]

-

Wang, P., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. [Link]

-

Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]

-

Kale, P. D. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazoline derivatives and their docking interactions with COX-2. (n.d.). ResearchGate. [Link]

-

Kale, P. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

El-Enany, M., et al. (2010). Synthesis and antimicrobial activity of some 3,5-diaryl-4,5-dihydropyrazole derivatives. Oriental Journal of Chemistry. [Link]

-

Yakaiah, P., et al. (2017). Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Pyrazoles and Isoxazoles. Organic and Medicinal Chemistry International Journal. [Link]

-

Shawky, A. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

-

Sbardella, G., et al. (2025). Unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one by non-classical Pschorr reaction, endowed with binding affinity for the central benzodiazepine receptor. ResearchGate. [Link]

-

Boulebd, H., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Ghasemi, M., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Journal of Reports in Pharmaceutical Sciences. [Link]

-

Pyrazolidine-3,5-diones with heterocyclic substituents. I. Preparation of 3-Phenyl-1,2,4-triazolyl derivatives. (n.d.). ResearchGate. [Link]

Sources

- 1. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 9. jscimedcentral.com [jscimedcentral.com]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. orientjchem.org [orientjchem.org]

- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to (1,2-Dimethylpyrazolidin-4-yl)methanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Territory in Pyrazolidine Chemistry

The pyrazolidine scaffold, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3][4][5] This guide focuses on a specific, yet largely unexplored, member of this family: (1,2-Dimethylpyrazolidin-4-yl)methanamine. While direct literature on this compound is scarce, this document serves as a comprehensive technical guide, leveraging established principles of pyrazolidine chemistry to propose a viable synthetic route, predict its physicochemical properties, and hypothesize its potential pharmacological applications. This guide is intended to be a foundational resource for researchers poised to explore the therapeutic potential of this and related novel chemical entities.

The Pyrazolidine Core: A Foundation for Diverse Bioactivity

The pyrazolidine ring is a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. Its saturated nature allows for a three-dimensional arrangement of substituents, which can be crucial for specific receptor or enzyme binding. The presence of two nitrogen atoms provides sites for hydrogen bonding and can influence the overall polarity and basicity of the molecule. The diverse pharmacological profiles of known pyrazolidine derivatives underscore the potential of this heterocyclic system in drug discovery.[2][3][4]

Proposed Synthesis of this compound

Based on established synthetic methodologies for pyrazolidine derivatives, a plausible multi-step synthesis for this compound is proposed. The general strategy involves the initial formation of a functionalized pyrazolidine ring, followed by N,N'-dimethylation and subsequent elaboration of the 4-substituent to the desired methanamine group.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-formyl-1,3-propanedicarboxylate

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C, add diethyl 1,3-propanedicarboxylate (1.0 eq) dropwise.

-

After the addition is complete, add ethyl formate (1.5 eq) and allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water and acidify with dilute hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Causality: This Claisen condensation reaction introduces a formyl group at the 2-position of the dicarboxylate, which is essential for the subsequent cyclization with a hydrazine derivative.

Step 2: Synthesis of Pyrazolidine-4-carboxylic acid ethyl ester

-

To a solution of diethyl 2-formyl-1,3-propanedicarboxylate (1.0 eq) in ethanol, add N,N'-dimethylhydrazine (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the pyrazolidine-4-carboxylic acid ethyl ester.

Causality: This step involves a cyclocondensation reaction between the difunctionalized substrate and N,N'-dimethylhydrazine to form the core pyrazolidine ring.

Step 3: N,N'-Dimethylation of Pyrazolidine-4-carboxylic acid ethyl ester

-

To a solution of pyrazolidine-4-carboxylic acid ethyl ester (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and methyl iodide (2.5 eq).

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1,2-dimethylpyrazolidine-4-carboxylic acid ethyl ester.

Causality: N-methylation of the pyrazolidine ring is a crucial step to obtain the target structure.[6] The use of a mild base like potassium carbonate and an alkylating agent such as methyl iodide is a standard procedure for this transformation.

Step 4: Synthesis of 1,2-Dimethylpyrazolidine-4-carboxamide

-

Heat a solution of 1,2-dimethylpyrazolidine-4-carboxylic acid ethyl ester (1.0 eq) in a sealed tube with an excess of methanolic ammonia.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure to obtain the crude amide.

Causality: Conversion of the ester to an amide is a necessary intermediate step for the final reduction to the methanamine.

Step 5: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1,2-dimethylpyrazolidine-4-carboxamide (1.0 eq) in THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Causality: The powerful reducing agent, LiAlH4, is required for the reduction of the amide to the corresponding amine, thus forming the target methanamine group.

Predicted Physicochemical Properties and Structural Analysis

Caption: Predicted physicochemical properties of this compound.

Chemical Structure

Caption: Initial biological screening workflow for this compound.

Potential Signaling Pathway Modulation

Should this compound prove to be an effective MAO inhibitor, it would modulate neurotransmitter levels in the brain.

Caption: Hypothetical mechanism of action as a MAO inhibitor.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of this compound. A viable synthetic route has been proposed, based on established chemical principles. Furthermore, its potential as a pharmacologically active agent has been hypothesized, with a clear rationale and a proposed initial screening cascade.

The next critical steps will be the experimental validation of the proposed synthesis and the biological evaluation of the resulting compound. Success in these initial stages would pave the way for more in-depth studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

In vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety of the lead compounds.

The exploration of novel chemical matter, such as this compound, is essential for the continued advancement of drug discovery. This guide serves as a catalyst for such endeavors, providing a solid foundation for future research into this promising area of medicinal chemistry.

References

-

Organic Chemistry Portal. Pyrazolidine synthesis. [Link]

- Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. Arzneimittelforschung. 1969 Oct;19(10):1721-3.

- Tautomerism of Pyrazolidine-3,5-diones. I. N-Methylation and ultraviolet spectra. Australian Journal of Chemistry. 1976;29(11):2491-2497.

- Parajuli, R. R., et al. Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research. 2013;1(1):5-13.

- Kumar, A., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2020;12(4):369-379.

- Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(9):2097-2101.

- Synthesis of 4-substituted 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines (13–17). Reagents and conditions.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):201-214.

-

Meibom, D., et al. DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d]T[1][6][7]RIAZIN-4-ONES. HETEROCYCLES. 2008;76(1):441.

- Mostinski, Y., et al. From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. 2020;63(23):14877-14896.

- Pathak, S., Singh, S., & Agrawal, N. Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery. 2024;21(17).

- How will you convert A Ethanamine to methanamine B class 12 chemistry CBSE. Vedantu.

- Synthesis of Spiro-fused Pyrazolidoylisoxazolines. ACS Omega. 2018;3(11):15729-15738.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Ethanamine to Methanamine | Conversion of Organic Chemistry. YouTube.

- Ethanoic acid into Methanamine | Conversions of Organic Chemistry. YouTube.

- El-Shehry, M. F., et al. Synthesis of Substituted Pyrazolo[3,4-b]Pyridines.

- Convert :i. Ethanoic acid into methanamine ii. Hexanenitrile into 1-aminopentane iii. Methanol t... YouTube.

- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.

- Workflow-based identification of bioisosteric replacements for molecular scaffolds.

- Convert Ethanamine to Methanamine| Important Organic conversions Class12 chemistry. YouTube.

- D'Souza, D. H., et al. Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica. 1980;10(3):151-157.

- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. 2024;89(6):4221-4224.

- N-methyl

- N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine. Sigma-Aldrich.

Sources